Cas no 1286722-09-5 (4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid)
![4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid structure](https://www.kuujia.com/scimg/cas/1286722-09-5x500.png)
4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid
- 4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid
-
- Inchi: 1S/C13H13N3O3S2/c17-12(18)4-2-8-21-11-6-5-10(15-16-11)14-13(19)9-3-1-7-20-9/h1,3,5-7H,2,4,8H2,(H,17,18)(H,14,15,19)
- InChI Key: HSPUQDFSADRGQN-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(N=N1)NC(C1=CC=CS1)=O)CCCC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 371
- XLogP3: 1.7
- Topological Polar Surface Area: 146
4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-0940-20μmol |
4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid |
1286722-09-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1967-0940-4mg |
4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid |
1286722-09-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1967-0940-100mg |
4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid |
1286722-09-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1967-0940-2μmol |
4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid |
1286722-09-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1967-0940-50mg |
4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid |
1286722-09-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1967-0940-5mg |
4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid |
1286722-09-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1967-0940-40mg |
4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid |
1286722-09-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1967-0940-30mg |
4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid |
1286722-09-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1967-0940-10μmol |
4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid |
1286722-09-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1967-0940-3mg |
4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid |
1286722-09-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid Related Literature
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
Additional information on 4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid
Comprehensive Overview of 4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid (CAS No. 1286722-09-5)
The compound 4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid, identified by its CAS No. 1286722-09-5, is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its intricate design combines a thiophene moiety with a pyridazine core, linked via a sulfanyl bridge to a butanoic acid tail. This configuration endows the molecule with potential bioactivity, making it a subject of interest for researchers exploring novel therapeutic agents.
In recent years, the demand for heterocyclic compounds like 4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid has surged, driven by their versatility in targeting diverse biological pathways. The thiophene ring, a common feature in many FDA-approved drugs, contributes to the molecule's ability to interact with enzymes and receptors. Meanwhile, the pyridazine scaffold is known for its role in modulating kinase activity, a hot topic in oncology research. These attributes align with current trends in precision medicine and personalized therapeutics, where researchers seek compounds with high specificity and low off-target effects.
The sulfanyl linker in 4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid enhances its metabolic stability, a critical factor in drug development. This feature addresses a common challenge in pharmaceutical design: improving the half-life of small molecules. Additionally, the butanoic acid group introduces potential for further derivatization, enabling the creation of prodrugs or conjugates. Such flexibility is highly valued in the context of drug delivery systems, another area of intense research focus.
From a synthetic chemistry perspective, CAS No. 1286722-09-5 represents an excellent example of modern scaffold hopping strategies. By combining distinct pharmacophores, chemists can explore new chemical space and identify leads with improved properties. This approach resonates with the growing emphasis on fragment-based drug design, where smaller molecular fragments are systematically assembled into larger, more potent compounds. The compound's structure also suggests potential applications in bioconjugation, a technique widely used in antibody-drug conjugates (ADCs) and other targeted therapies.
The physicochemical properties of 4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid warrant careful consideration. Its balanced lipophilicity, influenced by both the aromatic systems and the carboxylic acid group, may contribute to favorable membrane permeability while maintaining sufficient water solubility. This balance is crucial for achieving optimal bioavailability, a key parameter in the Lipinski's rule of five framework. Researchers investigating structure-activity relationships (SAR) will find this compound particularly intriguing due to the multiple sites available for modification.
In the context of current drug discovery trends, 4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid aligns with several important directions. The increasing focus on covalent inhibitors in medicinal chemistry makes the sulfanyl linkage particularly relevant, as it may participate in reversible interactions with biological targets. Furthermore, the compound's potential as a metal chelator could open avenues in metalloenzyme inhibition, an area gaining traction in antimicrobial and anticancer research.
Analytical characterization of CAS No. 1286722-09-5 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods are essential for ensuring compound identity and quality, especially when used as a reference standard or building block in combinatorial chemistry. The growing importance of quality by design (QbD) principles in pharmaceutical development further underscores the need for rigorous analytical profiling of such compounds.
Looking ahead, 4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid presents numerous opportunities for further exploration. Its potential applications span from central nervous system (CNS) drug development to anti-inflammatory agents, depending on target engagement profiles. The compound's modular design also makes it suitable for high-throughput screening campaigns, where diverse chemical libraries are tested against emerging biological targets. As the pharmaceutical industry continues to embrace artificial intelligence in drug discovery, compounds with well-defined structural features like this one will likely play important roles in virtual screening and in silico modeling efforts.
For synthetic chemists and medicinal researchers, understanding the structure-property relationships of 4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid can provide valuable insights for future molecular design. The compound serves as an excellent case study in molecular hybridization strategies, demonstrating how combining distinct pharmacophores can yield novel chemical entities with potentially improved therapeutic profiles. As research continues to evolve in areas like proteolysis targeting chimeras (PROTACs) and molecular glues, the lessons learned from studying such compounds will undoubtedly contribute to advancing the field of drug discovery.
1286722-09-5 (4-{[6-(thiophene-2-amido)pyridazin-3-yl]sulfanyl}butanoic acid) Related Products
- 2172088-39-8(5-4-(aminomethyl)-5-cyclobutyl-1H-1,2,3-triazol-1-ylpentan-1-ol)
- 2011728-30-4(tert-butyl N-2-amino-1-(2-bromo-4-methoxyphenyl)ethylcarbamate)
- 1935620-49-7(3-Pyrrolidinone, 5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylmethyl)-)
- 96503-56-9(Fumaric Acid-1,4-13C2)
- 868145-88-4(5-2-(2-methoxyphenyl)-1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethenyl-1-phenyl-1H-1,2,3,4-tetrazole)
- 1664-64-8(3-(2-Nitrophenyl)propanamide)
- 1016703-89-1(3-amino-N-cyclopropylcyclohexane-1-carboxamide)
- 391239-33-1((2,3-dimethylphenyl)carbamoylmethyl 2-(4-chlorophenyl)acetate)
- 2171269-13-7((1s,3s)-3-4-chloro-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 227939-01-7(2-(N-BOC-N-methylamino)-5-bromopyridine)




